REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9](N)=[N:8][CH:7]=1)=[O:5])[CH3:2].[N+]([O-])(O)=O.N([O-])=O.[Na+].[BrH:20]>P(=O)(O)(O)O.O.[Cu]>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([Br:20])=[N:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3|
|
Name
|
24/40
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN=C(S1)N
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in the cold for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material can be prepared
|
Type
|
TEMPERATURE
|
Details
|
The stirring mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the thick reaction mixture was removed from the ice bath
|
Type
|
EXTRACTION
|
Details
|
The aqueous was then extracted with 400 mL ether
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered away
|
Type
|
WASH
|
Details
|
the filtrate was washed with 5% sodium bicarbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was then purified
|
Type
|
WASH
|
Details
|
eluting with 1:1 ether/hexanes
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN=C(S1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |